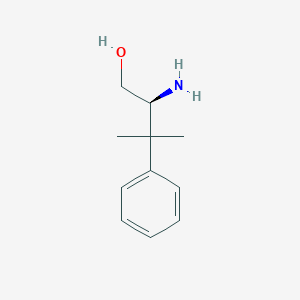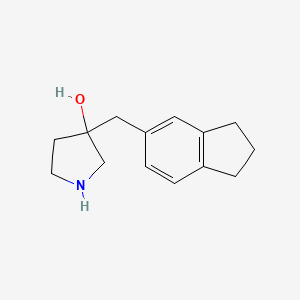
3-((2,3-Dihydro-1h-inden-5-yl)methyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring attached to an indane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities .
化学反応の分析
Types of Reactions
3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrrolidines.
科学的研究の応用
3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific interactions depend on the compound’s structure and the nature of the target .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene: Shares the indane moiety but lacks the pyrrolidine ring.
Pyrrolidine: Contains the pyrrolidine ring but lacks the indane moiety.
Indole Derivatives: Similar in structure but with different functional groups and properties.
Uniqueness
3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is unique due to its combination of the indane and pyrrolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
3-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(6-7-15-10-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15-16H,1-3,6-7,9-10H2 |
InChIキー |
WGNAERZYMKNGIX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CCNC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


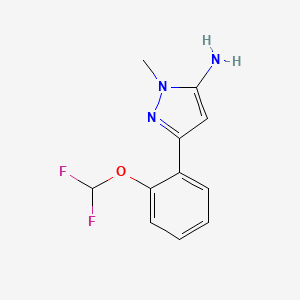
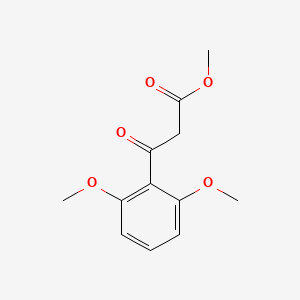
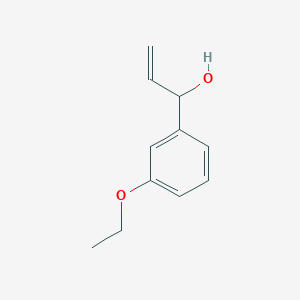
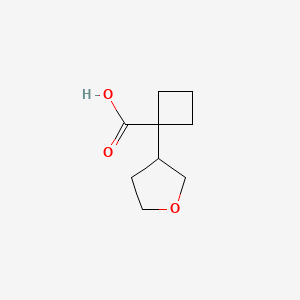
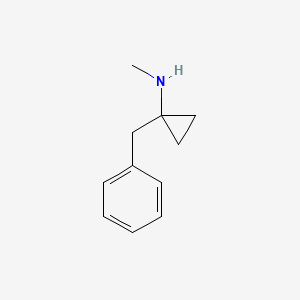
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
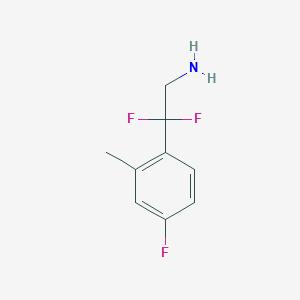
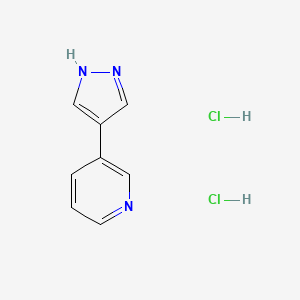

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

